

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" molecular weight and formula C₁₀H₁₁BrO₂

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

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An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-2-phenyl-1,3-dioxolane, with the chemical formula C₁₀H₁₁BrO₂, is a versatile heterocyclic compound that has garnered interest both as a synthetic intermediate and as a potential bioactive agent. Its structure incorporates a stable dioxolane ring, which can function as a protecting group for a ketone, and a reactive bromomethyl group, making it a valuable building block in organic synthesis. Furthermore, recent studies have identified this compound as a naturally occurring metabolite with notable antibacterial and antifungal properties, suggesting its potential for development in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known and potential biological activities.

Chemical and Physical Properties

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a white to off-white solid or liquid at room temperature. Its core structure consists of a 1,3-dioxolane ring substituted at the 2-position with

both a phenyl group and a bromomethyl group.

Property	Value	Reference
Molecular Formula	C10H11BrO2	[1][2]
Molecular Weight	243.1 g/mol	[1][2]
Exact Mass	241.99400 u	[1]
Melting Point	63-65 °C	[1]
Boiling Point	308.1 °C at 760 mmHg	[1]
Density	1.449 g/cm ³	[1]
Appearance	White to off-white solid or liquid	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water.	

Synthesis and Purification

The most common method for the synthesis of **2-(bromomethyl)-2-phenyl-1,3-dioxolane** is the acid-catalyzed ketalization of 2-bromoacetophenone with ethylene glycol.

Experimental Protocol: Synthesis

Reaction: Ketalization of 2-bromoacetophenone

Materials:

- 2-bromoacetophenone
- Ethylene glycol
- p-toluenesulfonic acid (catalyst)

- Toluene
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

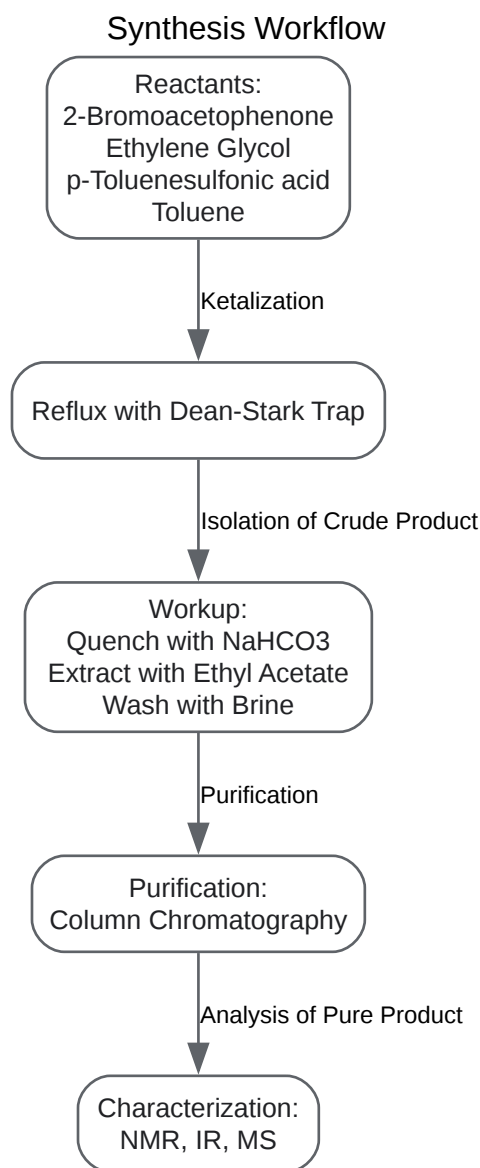
Method: Column Chromatography

Stationary Phase: Silica gel

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

Procedure:

- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude **2-(bromomethyl)-2-phenyl-1,3-dioxolane** in a minimal amount of dichloromethane or the mobile phase.
- Load the sample onto the top of the silica gel column.
- Elute the column with the mobile phase, gradually increasing the polarity if necessary.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **2-(bromomethyl)-2-phenyl-1,3-dioxolane**.



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Caption: A generalized workflow for the synthesis and purification of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Spectroscopic Characterization

The structure of **2-(bromomethyl)-2-phenyl-1,3-dioxolane** can be confirmed by various spectroscopic methods.

¹ H NMR (CDCl ₃)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	s	2H	-CH ₂ Br	
3.88-3.96	m	2H	-OCH ₂ CH ₂ O-	
4.17-4.25	m	2H	-OCH ₂ CH ₂ O-	
7.34-7.40	m	3H	Aromatic-H	
7.50-7.53	m	2H	Aromatic-H	

¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm	Assignment
38.4	-CH ₂ Br	
65.9	-OCH ₂ CH ₂ O-	
107.3	-C(O) ₂ -	
126.1, 128.4, 128.9, 139.7	Aromatic-C	

Infrared (IR) Spectroscopy: While a specific spectrum for this compound is not readily available in public databases, characteristic peaks would be expected for the C-Br stretch (typically 600-700 cm⁻¹), C-O stretches of the dioxolane ring (around 1000-1200 cm⁻¹), and aromatic C-H and C=C stretches.

Mass Spectrometry (MS): Mass spectral data is available on public databases such as PubChem. The fragmentation pattern would likely show loss of the bromine atom and fragmentation of the dioxolane ring.

Biological Activity and Potential Applications in Drug Development

Recent research has identified **2-(bromomethyl)-2-phenyl-1,3-dioxolane** as a bioactive compound produced by the marine microorganism *Streptomyces bacillaris*.^[3] This discovery has opened up avenues for its investigation as a potential therapeutic agent.

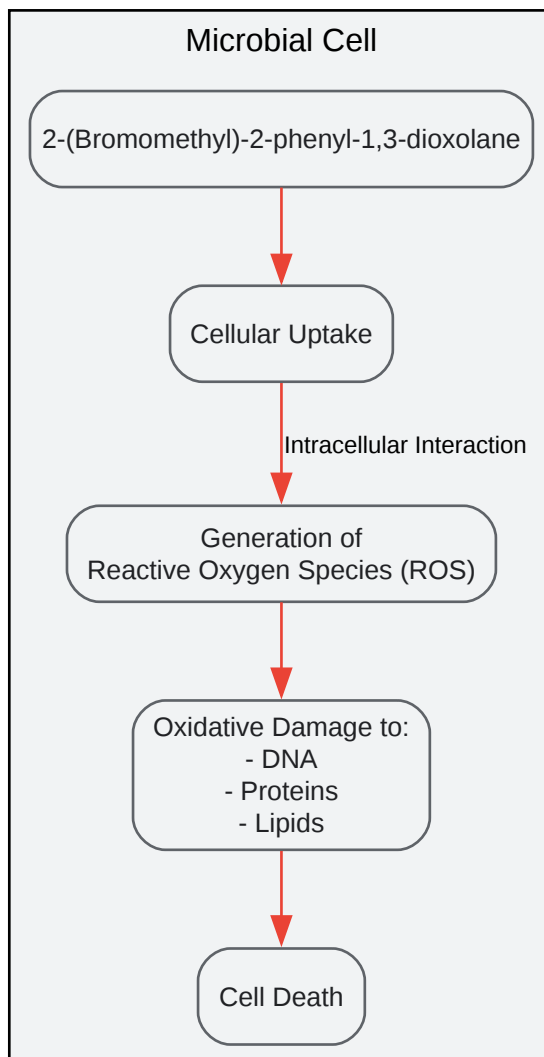
Antimicrobial Activity

Studies on various substituted 1,3-dioxolanes have demonstrated a broad spectrum of antimicrobial activities. While specific Minimum Inhibitory Concentration (MIC) values for **2-(bromomethyl)-2-phenyl-1,3-dioxolane** are not yet widely published, related dioxolane derivatives have shown MIC values ranging from 156 to 1250 µg/mL against Gram-positive bacteria such as *Staphylococcus aureus* and *Enterococcus faecalis*, and the fungus *Candida albicans*.^{[3][4]}

Hypothetical Mechanism of Action

The precise mechanism of action for **2-(bromomethyl)-2-phenyl-1,3-dioxolane** has not been elucidated. However, the antimicrobial activity of some heterocyclic compounds is attributed to their ability to induce oxidative stress within the microbial cell. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), which can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Hypothetical Antimicrobial Signaling Pathway



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Caption: A hypothetical signaling pathway for the antimicrobial action of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Conclusion

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a compound of significant interest due to its dual role as a synthetic intermediate and a potential antimicrobial agent. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for organic chemists. For drug development professionals, its recently discovered biological activity warrants further investigation into its mechanism of action, spectrum of activity, and potential for therapeutic

applications. Future research should focus on obtaining quantitative biological data, elucidating its precise mode of action, and exploring its structure-activity relationships to optimize its potential as a lead compound in drug discovery programs.

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References

- 1. echemi.com [echemi.com]
- 2. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C₁₀H₁₁BrO₂ | CID 291574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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